Selenium dioxide

O2Se

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

O2Se

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility (parts/100 parts solvent): 10.16 in methanol at 11.8 °C; 6.67 in 93% ethanol at 14 °C; 4.35 in acetone at 15.3 °C; 1.11 in acetic acid at 13.9 °C

In water, 400 g/L at 20 °C

264 g/100 g water at 22 °C

Soluble in ethanol, methanol; slightly soluble in acetone

Soluble in benzene

Solubility in water, g/100ml at 20 °C: 40

Synonyms

Canonical SMILES

- Oxidation of alkenes: SeO₂ can selectively oxidize alkenes to form vicinal diols (alcohols with hydroxyl groups on adjacent carbon atoms). This reaction is particularly useful for the synthesis of complex organic molecules with specific functionalities.

- Dehydrogenation: SeO₂ can remove hydrogen atoms from organic molecules, leading to the formation of double bonds. This reaction is helpful in the synthesis of unsaturated compounds like alkenes and alkynes.

- Cleavage reactions: SeO₂ can cleave specific bonds in organic molecules, allowing for the formation of new functional groups or the rearrangement of the carbon skeleton. Examples include the oxidative cleavage of carbon-carbon double bonds and the Beckmann rearrangement.

Catalyst Applications

SeO₂ can also act as a catalyst in various organic reactions, often in combination with other reagents like hydrogen peroxide. For example, it can be used to:

- Promote the Bayer-Villiger reaction: This reaction converts aldehydes and ketones into esters through the migration of an acyl group. SeO₂ helps activate the carbonyl group (C=O) of the aldehyde or ketone, facilitating the rearrangement.

- Epoxidation of alkenes: SeO₂ can catalyze the reaction between an alkene and a peroxyacid to form an epoxide (a three-membered ring containing an oxygen atom). This reaction is crucial for synthesizing various important organic compounds like pharmaceuticals and polymers.

Other Research Applications

Beyond organic synthesis, SeO₂ finds applications in other research areas:

- Material science: SeO₂ nanoparticles are being investigated for their potential use in solar cells, batteries, and other functional materials due to their unique properties.

- Biomedical research: SeO₂ is being explored for its potential role in cancer prevention and treatment due to its antioxidant and anti-inflammatory properties. However, more research is needed to fully understand its therapeutic potential.

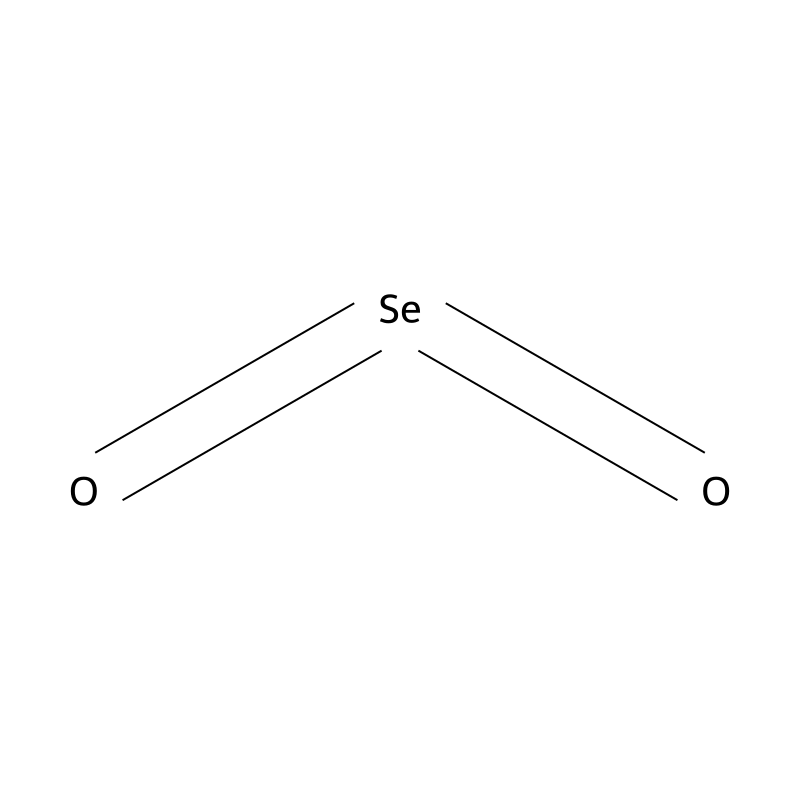

Selenium dioxide, with the chemical formula SeO₂, is a colorless solid that is a significant compound of selenium. It is primarily known for its role as an oxidizing agent in organic chemistry. Structurally, selenium dioxide exists as a one-dimensional polymer consisting of alternating selenium and oxygen atoms, where each selenium atom adopts a pyramidal geometry. The compound sublimes easily and has a distinctive odor that can be reminiscent of decayed horseradish at low concentrations, becoming more pungent at higher concentrations .

Selenium dioxide is a toxic compound. Inhalation, ingestion, or skin contact can cause irritation, coughing, nausea, vomiting, and other health problems. Chronic exposure can lead to selenosis, a condition characterized by hair loss, garlic breath, and neurological problems.

- Acute oral toxicity (LD50): 1.1 mg/kg (rat). (LD50 refers to the dose lethal to 50% of a test population).

- Highly irritating to skin, eyes, and respiratory system.

Selenium dioxide is renowned for its ability to facilitate various oxidation reactions:

- Riley Oxidation: This process involves the oxidation of methylene groups adjacent to carbonyls and allylic positions in olefins. It converts alcohols to ketones or aldehydes and can also oxidize alkynes to form dicarbonyl compounds .

- Allylic Oxidation: Selenium dioxide selectively oxidizes allylic positions to form alcohol or carbonyl groups through a mechanism involving a cyclic transition state .

- Formation of Selenous Acid: When dissolved in water, selenium dioxide reacts to form selenous acid (H₂SeO₃), which is an important aspect of its reactivity .

The general reaction for the oxidation of an allylic compound can be represented as:

Selenium dioxide can be synthesized through several methods:

- Oxidation of Elemental Selenium: This can be achieved by burning selenium in air.

- Reactions with Strong Oxidizers: It can also be produced by reacting selenium with nitric acid or hydrogen peroxide.

- Dehydration of Selenous Acid: Dehydrating selenous acid yields selenium dioxide.

These methods highlight the versatility in producing this compound from various precursors .

Selenium dioxide has multiple applications across different fields:

- Organic Synthesis: It is widely used as a reagent for selective oxidation in organic chemistry, particularly for the synthesis of complex molecules like steroids and terpenes .

- Glass Manufacturing: Selenium dioxide serves as a colorant in glass production, imparting a ruby red color or counteracting impurities .

- Photographic Toner: Historically, it has been used in photographic developing processes for toning images .

Research on the interactions of selenium dioxide with other compounds primarily focuses on its role as an oxidizing agent. Studies have demonstrated its effectiveness in mediating oxidation reactions under various conditions, highlighting its selectivity based on substrate structure. For instance, the reactivity of allylic positions is influenced by the substituents present on the olefinic system, allowing for controlled synthesis of desired products .

Selenium dioxide shares similarities with other oxides but exhibits unique properties and reactivities:

| Compound | Formula | Properties | Unique Features |

|---|---|---|---|

| Sulfur Dioxide | SO₂ | Colorless gas; pungent odor; acidic oxide | Molecular structure; primarily gaseous |

| Tellurium Dioxide | TeO₂ | Colorless solid; polymeric structure | Cross-linked polymer; less common than SeO₂ |

| Molybdenum Trioxide | MoO₃ | Yellow-brown solid; used as a catalyst | Transition metal oxide; different reactivity patterns |

Selenium dioxide's unique one-dimensional polymeric structure allows it to participate in specific oxidation reactions that are not typical for sulfur or tellurium oxides. Its ability to act as both an acidic oxide and an effective oxidizing agent distinguishes it within this group of compounds .

Traditional Synthesis Routes via Elemental Selenium Oxidation

Oxidation with Air

The simplest method involves burning elemental selenium in air at elevated temperatures (200–400°C), producing SeO₂ directly:

$$

\text{Se} + \text{O}2 \rightarrow \text{SeO}2

$$

This process is straightforward but requires controlled combustion to avoid incomplete oxidation or over-oxidation to SeO₃.

Reaction with Nitric Acid

Nitric acid (HNO₃) is a common oxidizing agent. For example:

- Woelen’s Method: Heating selenium shot with concentrated HNO₃ yields SeO₂ and nitrogen dioxide (NO₂). The reaction proceeds as:

$$

\text{Se} + 4\text{HNO}3 \rightarrow \text{H}2\text{SeO}3 + 4\text{NO} + \text{H}2\text{O}

$$

Dehydration of selenous acid (H₂SeO₃) at 300°C produces SeO₂. - Industrial Processes: Patents describe using HNO₃ in furnaces with oxygen flow. For instance, CN101112976B employs a sealed reactor where selenium reacts with atomized HNO₃ and O₂ at 500–600°C, achieving high-purity SeO₂.

Reaction with Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) oxidizes selenium to SeO₂ under acidic or neutral conditions:

$$

2\text{H}2\text{O}2 + \text{Se} \rightarrow \text{SeO}2 + 2\text{H}2\text{O}

$$

This method avoids NO₂ byproducts but requires precise pH control.

Industrial Roasting Processes

Copper refining slimes containing 5–25% selenium are roasted with sulfuric acid (H₂SO₄) or soda ash (Na₂CO₃) at 500–600°C. Volatile SeO₂ is collected via condensation.

Furnace-Based Methods with Oxygen

Pure oxygen (O₂) is used to oxidize crude selenium in sealed reactors. CN101987725B describes heating selenium blocks in an O₂-rich environment, followed by sublimation and condensation to isolate high-purity SeO₂ (>99%).

Table 1: Comparison of Traditional SeO₂ Synthesis Methods

| Method | Reactants/Conditions | Yield (%) | Purity (%) | Key Byproducts |

|---|---|---|---|---|

| Air oxidation | Se + O₂, 200–400°C | 80–90 | 95–98 | None |

| Nitric acid | Se + HNO₃, 100–200°C | 85–95 | 99–99.5 | NO₂, H₂O |

| Hydrogen peroxide | Se + H₂O₂, pH 2–7 | 70–85 | 90–95 | H₂O |

| Copper slimes roasting | Se + H₂SO₄/Na₂CO₃, 500–600°C | 75–90 | 95–98 | SO₂, CO₂ |

| O₂ furnace | Se + O₂, 350–400°C | 90–95 | >99 | None |

Catalytic Process Innovations

While traditional methods dominate, catalytic innovations aim to improve efficiency and selectivity. Limited research exists, but emerging approaches include:

- Heterogeneous Catalysts: Nickel-iron layered double hydroxides (NiFe-LDHs) doped with elemental selenium enhance oxygen evolution reaction (OER) activity, though not directly for SeO₂ synthesis.

- Microwave-Assisted Reactions: SeO₂-catalyzed oxidations in organic synthesis use microwaves to accelerate reactions, though this applies to downstream applications rather than synthesis.

Further research is needed to develop catalytic routes for SeO₂ production.

Green Chemistry Approaches in SeO₂ Nanoparticle Synthesis

Microbial Oxidation and Dehydration

Microorganisms like Bacillus megaterium oxidize elemental selenium (Se⁰) to selenite (SeO₃²⁻), which is dehydrated to SeO₂. This method avoids chemical oxidizers:

- Bacterial Cultures: Se⁰ slurries with Thiobacillus or Leptothrix strains yield SeO₃²⁻, which is acidified to H₂SeO₃ and heated to form SeO₂.

- Soil Enrichments: Chemoheterotrophs and autotrophs in soil slurries oxidize Se⁰ to SeO₃²⁻/SeO₄²⁻, with SeO₂ recovery via filtration.

Plant-Mediated Synthesis

Phytochemicals in plant extracts reduce Se precursors to nanoparticles:

- Turmeric (Curcuma longa): Ethanol extracts reduce SeO₃²⁻ to Ag@SeO₂ core-shell nanoparticles (20 nm diameter) via phenolic-mediated redox reactions.

- Ephedra aphylla: Stems extract synthesizes Ag-SeO₂ nanocomposites with antimicrobial properties, confirmed by FT-IR and XRD.

Solvothermal Reduction Methods

Solvothermal synthesis uses NaBH₄ or other reducing agents:

- SeO₂ Nanorods: Aqueous SeO₃²⁻ reacts with NaBH₄ under solvothermal conditions (120°C, 12 h) to form 1D SeO₂ nanorods (50–100 nm).

- Optimization: Box-Behnken design models optimize pH, temperature, and reactant ratios for high-yield SeO₂ nanoparticles.

Table 2: Green Chemistry Approaches for SeO₂ Synthesis

| Method | Reactants/Conditions | Product Form | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Microbial oxidation | Se⁰ + bacteria, pH 7–9 | SeO₂ powder | 70–80 | Low (biodegradable) |

| Turmeric extract | SeO₃²⁻ + turmeric ethanol | Ag@SeO₂ NPs | 85–90 | Renewable |

| Solvothermal reduction | SeO₃²⁻ + NaBH₄, 120°C, 12 h | SeO₂ nanorods | 75–85 | Moderate (solvent use) |

Allylic Oxidation Mechanisms in Organic Substrates

Sigmatropic Rearrangement Pathways in Alkene Functionalization

The allylic oxidation of alkenes via SeO₂ proceeds through a concerted ene reaction mechanism. The electrophilic selenium center interacts with the π-system of the alkene, inducing a 1,5-hydrogen shift that forms a new carbon-selenium bond [1] [2]. This step is followed by a 2,3-sigmatropic rearrangement, which occurs through an envelope-like transition state to minimize steric strain [1] [7]. The stereoelectronic requirements of this transition state enforce (E)-selectivity in the resulting allylselenite intermediate, as demonstrated in the oxidation of 1,2-disubstituted alkenes [3] [7].

Hydrolysis of the allylselenite ester liberates the (E)-allylic alcohol product while regenerating SeO₂ under catalytic conditions [2] [3]. This pathway exhibits remarkable regioselectivity, preferentially oxidizing methylene groups adjacent to electron-withdrawing substituents. For example, in α,β-unsaturated esters, SeO₂ targets the γ-position due to enhanced enolate stabilization [3] [7].

Stereochemical Control in Cyclic Hydrocarbon Oxidation

Cyclic systems impose distinct stereochemical constraints on SeO₂-mediated oxidations. In bicyclo[2.2.2]octene derivatives, oxidation occurs preferentially at the bridgehead position, guided by both steric accessibility and hyperconjugative stabilization of the transition state [7]. The rigidity of the bicyclic framework enforces a chair-like transition state during sigmatropic rearrangement, leading to axial attack and retention of configuration in polycyclic products [3] [7].

Substituent effects modulate reactivity in monocyclic alkenes. Electron-donating groups at the allylic position accelerate oxidation by stabilizing partial positive charge development during the ene reaction [1] [3]. For instance, cyclohexenes with geminal methyl substituents undergo oxidation 15× faster than their unsubstituted analogs due to enhanced transition state stabilization [1] [7].

Oxidative Cyclization and Ring-Contraction Reactions

SeO₂ promotes oxidative cyclization through simultaneous allylic oxidation and conjugate addition pathways. In the synthesis of butenolides from alkylidenesuccinates, SeO₂ mediates a cascade process involving (E)-to-(Z) isomerization, allylic hydroxylation, and lactonization [3]. The reaction proceeds via initial formation of a selenous acid intermediate, which facilitates conjugate addition of the hydroxyl group to the activated carbonyl [3] [7].

Ring-contraction reactions leverage SeO₂'s ability to dehydrogenate cyclic ketones. Cycloheptanone undergoes contraction to cyclohexanecarboxylic acid through a sequence involving α-ketol formation, selenium-assisted C-C bond cleavage, and recombination of the carbon skeleton [4] [7]. The reaction exhibits broad scope for medium-sized rings (C₆-C₉), with yields exceeding 80% for substrates bearing electron-withdrawing substituents [4].

SeO₂-Mediated Heterocycle Synthesis and Functional Group Interconversion

The oxidative power of SeO₂ enables construction of diverse heterocyclic systems. Semicarbazones react with SeO₂ in acetic acid to form 1,2,3-selenadiazoles through selenium-assisted N-N bond cleavage and cyclization [3] [5]. These selenadiazoles serve as versatile intermediates for the synthesis of substituted pyridines and indoles via thermal extrusion of nitrogen and selenium [5].

Functional group interconversion reactions exploit SeO₂'s dual role as oxidant and Lewis acid. Primary alcohols undergo sequential oxidation to ketones followed by α-hydroxylation, providing 1,2-diketones in a single pot [1] [6]. This reactivity has been harnessed in the synthesis of γ-lactones from allylic alcohols, where SeO₂ mediates concurrent oxidation and intramolecular esterification [3] [7].

The synthetic utility of SeO₂ is further exemplified in the preparation of selenophenes from cyclopentadienes. Aluminum-mediated cycloalumination followed by selenium insertion yields tetrahydroselenophenes, which aromatize under oxidative conditions to planar heterocycles [5] [7]. These transformations highlight SeO₂'s ability to modulate both electronic and steric environments during heterocycle assembly.

Selenium dioxide reactions proceed through complex multistep mechanisms that involve multiple intermediate species and parallel reaction pathways. The most comprehensive kinetic modeling has been developed for the oxidation of selenium(IV) species by aqueous bromine solutions, which serves as a paradigmatic system for understanding selenium dioxide reaction kinetics [1].

Primary Reaction Mechanism

The fundamental reaction pathway involves an initiating bromonium ion transfer equilibrium between selenium(IV) species and bromine, followed by hydrolysis of the short-lived intermediate. The key mechanistic steps include:

Initiating Equilibrium:

HSeO₃⁻ + Br₂ ⇌ SeO₃Br⁻ + Br⁻ + H⁺

This step exhibits a rate constant of 8.32 ± 0.10 M⁻¹ s⁻¹ under ionic strength conditions of 0.5 M at acidic pH values [1]. The reverse reaction rate constant is significantly higher at 10⁸ M⁻² s⁻¹, indicating that SeO₃Br⁻ functions as a short-lived intermediate.

Hydrolysis Step:

SeO₃Br⁻ + H₂O → SeO₄²⁻ + Br⁻ + 2H⁺

The hydrolysis process exhibits complex kinetics with two parallel pathways characterized by different rate expressions:

- Hydrogen ion dependent term: 257 ± 3 M s⁻¹

- Bromide ion dependent term: (8.95 ± 0.35) × 10⁻² M³ s⁻¹

Alternative Oxidation Pathways

Parallel to the primary bromonium transfer mechanism, direct oxidation pathways involving hypobromous acid have been identified. These reactions exhibit dramatically different rate constants:

- SeO₃²⁻ + HOBr → SeO₄²⁻ + Br⁻ + H⁺: k = 7280 ± 450 M⁻¹ s⁻¹

- HSeO₃⁻ + HOBr → SeO₄²⁻ + Br⁻ + 2H⁺: k = (1.35 ± 0.06) × 10¹¹ M⁻¹ s⁻¹

The extremely high rate constant for the HSeO₃⁻-HOBr reaction exceeds the diffusion-controlled limit for aqueous solutions, indicating that this pathway may not be physically realistic under the experimental conditions studied [1].

Dimeric Species Involvement

At higher selenium concentrations, dimeric selenium(IV) species become kinetically significant. The reaction of H₂(SeO₃)₂²⁻ with hypobromous acid proceeds with a rate constant of (4.28 ± 0.22) × 10⁶ M⁻¹ s⁻¹ [1]. These dimeric forms contribute to the overall reaction kinetics, particularly under concentrated conditions where they can represent up to 7% of the total selenium content.

Heterogeneous Reaction Systems

Beyond homogeneous solution kinetics, selenium dioxide reactions with solid sorbents follow distinctly different mechanistic pathways. The reaction of selenium dioxide with calcium-based sorbents exhibits:

- Activation energy: 4.03 kcal/mol (16.85 kJ/mol)

- Reaction order with respect to SeO₂ partial pressure: 0.67

- Temperature range: 400-600°C [2]

This heterogeneous process follows a gas-solid reaction mechanism where external mass transfer resistance becomes negligible at sufficiently high gas flow rates, and the rate-limiting step involves surface chemical reaction rather than diffusion.

Industrial Process Kinetics

In practical oxidation applications, selenium dioxide reactions in organic solvents demonstrate second-order kinetics. The oxidation of 2-methylpyrazine to pyrazinoic acid in pyridine solvent at 115°C exhibits an activation energy of 35 kcal/mol with 99% selectivity [3]. This represents a significantly higher activation energy compared to aqueous systems, reflecting the different solvation and reaction environments.

pH-Dependent Reaction Dynamics in Aqueous and Non-Aqueous Media

The pH dependence of selenium dioxide reactions represents one of the most complex aspects of these systems, as it simultaneously affects speciation, reaction pathways, and kinetic parameters. The behavior differs markedly between aqueous and non-aqueous media.

Selenium Speciation and pH Effects

In aqueous solutions, selenium(IV) exists in multiple protonation states with distinct pKₐ values that govern their distribution:

Monomeric Species:

- H₂SeO₃: Dominant below pH 2.6, representing 75-96% of total selenium under acidic conditions

- HSeO₃⁻: Dominant between pH 2.6-8.3, exhibiting the highest kinetic activity

- SeO₃²⁻: Dominant above pH 8.3, present as <1% under neutral conditions [1]

Dimeric Species:

- H₄(SeO₃)₂: Significant only under highly acidic conditions (pH < 1.0)

- H₃(SeO₃)₂⁻, H₂(SeO₃)₂²⁻, H(SeO₃)₂³⁻: Variable concentrations depending on total selenium concentration and pH

Kinetic Activity vs. pH

The kinetic activity of different selenium species varies dramatically with pH. HSeO₃⁻ demonstrates the highest reactivity across most experimental conditions, making it the kinetically dominant species despite not always being the most abundant [1]. This observation has profound implications for reaction rate predictions and mechanism elucidation.

pH-Dependent Rate Expressions

The overall reaction rate exhibits complex pH dependence that cannot be described by simple expressions. The formal kinetic order with respect to hydrogen ions varies from -2 to less than -3, and this variation depends on the initial bromide ion concentration [1]. This behavior arises from:

- Speciation Effects: Different selenium species have vastly different reactivities

- Competing Equilibria: Multiple acid-base equilibria establish simultaneously

- Inhibition Effects: Bromide ions produce autoinhibition that varies with pH

pH Effects in Non-Aqueous Systems

In non-aqueous media, pH effects are mediated through different mechanisms. The use of acetic acid as solvent fundamentally alters reaction selectivity by forming acetate esters that prevent further oxidation, effectively stopping the reaction at the allylic alcohol stage [4]. This demonstrates how solvent choice can override traditional pH-based control mechanisms.

Manganese Oxide Systems

Studies of selenium(IV) oxidation on δ-MnO₂ surfaces reveal distinct pH-dependent mechanisms:

pH 8 Conditions:

- Simple adsorption dominates

- Kinetic rate constant: 0.032 h⁻¹ (stirred-flow)

- Minimal redox reaction

- Fe²⁺/total Fe ratio remains constant [5]

pH 9 Conditions:

- Enhanced redox reactions

- Significant GR oxidation to goethite and magnetite

- Selenite re-dissolution followed by slower secondary removal

- Hydroxyl ions required for redox reaction stoichiometry [6]

Buffer System Interactions

The presence of buffer systems introduces additional complexity. In phosphate-buffered selenium dioxide systems, the equilibrium:

Br₂ + H₂PO₄⁻ + H₂O ⇌ HOBr + Br⁻ + H₃PO₄

exhibits an equilibrium constant of 4.17 × 10⁻⁷ M⁻¹, which must be incorporated into kinetic models to maintain detailed balance [1]. This requirement often necessitates inclusion of seemingly minor equilibria to achieve quantitative accuracy.

Solvent Effects on Reaction Rates and Selectivity

Solvent selection profoundly influences both the kinetics and selectivity of selenium dioxide reactions, often determining the dominant reaction pathway and final product distribution.

Aqueous vs. Non-Aqueous Pathways

Aqueous Systems:

In aqueous media, selenium dioxide readily forms selenous acid (H₂SeO₃), which serves as the primary reactive species [4]. The hydrolysis reaction:

SeO₂ + H₂O → H₂SeO₃

establishes the foundation for subsequent oxidation chemistry. Water concentration significantly affects reaction outcomes, with excess water inhibiting formation of organic byproducts and promoting hydrolysis of organoselenium intermediates [7].

Non-Aqueous Systems:

The absence of water fundamentally alters reaction pathways. In organic substrates, treatment with SeO₂ under anhydrous conditions can incorporate additional oxygen atoms at different positions, leading to trioxidation products rather than the dioxidation products observed in aqueous systems [8].

Protic vs. Aprotic Solvents

Protic Solvents (Acetic Acid):

Acetic acid demonstrates unique selectivity control by forming acetate esters that prevent overoxidation. This mechanism stops allylic oxidation at the alcohol stage, providing high selectivity for alcohol products [4]. The ester formation effectively blocks further oxidation pathways that would otherwise lead to carbonyl compounds.

Aprotic Solvents (Pyridine):

Pyridine enhances nucleophilicity and provides exceptional selectivity. The oxidation of 2-methylpyrazine to pyrazinoic acid achieves 99% selectivity at 100% conversion in 8 hours at 115°C [3]. The enhanced basicity of pyridine likely facilitates proton abstraction steps in the oxidation mechanism.

Polar Aprotic Solvents (Acetonitrile):

Acetonitrile promotes alternative reaction pathways, often leading to polymerization products. In selenium dioxide reactions with aniline derivatives, acetonitrile favors electrophilic substitution and oxidative polymerization over simple oxidation [9].

Solvent Polarity Effects

The polarity of the reaction medium affects both rate and selectivity through multiple mechanisms:

High Polarity Media:

- Enhanced ionic dissociation

- Stabilization of charged intermediates

- Increased reaction rates for ionic mechanisms

- Better solvation of selenium dioxide and its hydrolysis products

Low Polarity Media:

- Favors radical mechanisms

- Promotes different product distributions

- Often requires higher temperatures

- May necessitate catalytic amounts of additives

Co-solvent and Additive Effects

Hydrogen Peroxide Systems:

The addition of hydrogen peroxide to selenium dioxide reactions serves dual purposes:

- Reoxidation: Converts reduced selenium species back to SeO₂, maintaining catalytic activity

- Selectivity Enhancement: Ensures the principal product remains at the desired oxidation level [4]

This approach eliminates the need to handle large quantities of toxic selenium compounds while maintaining reaction efficiency.

Water Content Optimization:

The water-to-selenium dioxide ratio critically affects product distribution. Optimal ratios of approximately 100:1 (water:SeO₂) provide maximum yields in dioxidation reactions, with 71% yields achieved compared to 11% under anhydrous conditions [7].

Industrial Solvent Selection Criteria

For practical applications, solvent selection must balance multiple factors:

Rate Considerations:

- Reaction temperature requirements

- Activation energy in specific solvents

- Mass transfer limitations

- Heat transfer capabilities

Selectivity Requirements:

- Desired product distribution

- Tolerance for byproducts

- Recyclability of products

Safety and Environmental Factors:

- Toxicity of selenium compounds in different media

- Vapor pressure and containment requirements

- Waste treatment and disposal considerations

- Regulatory compliance requirements

The comprehensive understanding of these solvent effects enables rational design of selenium dioxide-mediated synthetic processes with predictable outcomes and optimized efficiency.

Physical Description

LUSTROUS WHITE HYGROSCOPIC CRYSTALS OR POWDER. ITS YELLOWISH GREEN VAPOUR HAS A PUNGENT SOUR SMELL.

Color/Form

White or yellowish-white to slightly reddish, lustrous, crystalline powder or needles.

Boiling Point

Density

3.954 at 15 °C/15 °C

Density (at 15 °C): 3.95 g/cm³

Odor

Rotten radishes.

Melting Point

UNII

Related CAS

15702-34-8 (manganese(+2)[1:1] salt)

GHS Hazard Statements

H301 (99.58%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (97.07%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (99.58%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (47.28%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 70 °C: 1.65

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

12640-89-0

Wikipedia

Methods of Manufacturing

Prepared by burning selenium in oxygen; ... by burning selenium in oxygen and nitrogen dioxide.

General Manufacturing Information

Selenium oxide (SeO2): ACTIVE

Experimental use: The feasibility of using selenite ion as a systemic deer repellent for the protection of Douglas fir seedlings is evaluated. When applied to the soil, the Se is absorbed by the seedling roots, transported to the foliage, and thereafter volatilized. Animal repellency is demonstrated at concentration as low as 1-2 ppm.

Interactions

The chemopreventive efficacies of selenate, selenite, selenium dioxide, selenomethionine and selenocystine were examined during the promotion phase of carcinogenesis in the 7,12-dimethylbenz(a)anthracene-induced mammary tumor model in rats. Each agent was added to the diet of a final concentration of 3 ppm selenium. In general, there was no significant difference in the potency of these five selenium compounds in inhibiting the development of mammary tumors. The interaction of vitamin E (500 ppm) with either selenite or selenomethionine was further characterized in a second carcinogenesis study. Results of this experiment suggested that vitamin E enhanced the protective effect of selenite but not that of selenomethionine. In an attempt to explore the synergistic mechanism of selenium and vitamin E, the effects of these two agents on mitogen-induced blastogenesis and natural killer cytotoxic activity were also investigated. No consistent changes in these in vitro immune functions were detected resulting from supranutritional feeding of either selenite or vitamin E or both. ...

Studies of lipid peroxidation induced by nickel in experimental animals are reviewed. Male Sprague-Dawley rats injected subcutaneously with nickel chloride show significantly increased lipoperoxidation (as indicated by the presence of thiobarbituric-acid (TAB) chromogens) in the liver, kidney, and lung and dose related increases in hepatotoxicity (as measured by serum aspartate-aminotransferase). ... When pretreated with ... selenium dioxide ..., followed by 500 ug/kg nickel-chloride, the increase of TBA chromogens in rat kidney homogenates is partially suppressed by selenium dioxide. ...

The effects of selenium on cadmium toxicokinetics and on the ability of cadmium to induce metallothionein, a metal-binding protein that is thought to confer tolerance to cadmium toxicity /is determined/. To assess the acute protective effects of selenium, male Wistar (WFr) rats were given selenium (as SeO2; 10 umol/kg, sc) at -24, and +24 hr relative to cadmium (as CdCl2; 45 umol/kg, sc). Over a 14-day period this dose of cadmium killed 6 out of 10 rats, while 100% of the cadmium-treated rats given concurrent selenium treatments survived. The acute increases in testicular weight that were seen with cadmium, indicative of edematous damage, were also prevented by concurrent selenium treatments.